![molecular formula C4H9O4Sb B14666548 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol CAS No. 50934-85-5](/img/structure/B14666548.png)
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure with a dioxastibolan ring, which includes antimony, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol typically involves the reaction of antimony trioxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Antimony trioxide (Sb2O3) and ethylene glycol (C2H6O2).
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Elevated temperature (around 100-150°C) and controlled pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to ensure high efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb2O5), while substitution with halides can produce compounds like 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethyl chloride.
Scientific Research Applications
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with various molecular targets. The antimony center can coordinate with biological molecules, disrupting their normal function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxan-2-yl)ethanol: Similar structure but lacks the antimony atom.
2-(2-Methoxyethoxy)ethanol: Contains an ether linkage instead of the dioxastibolan ring.
Uniqueness
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is unique due to the presence of the antimony atom within its structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
50934-85-5 |
|---|---|
Molecular Formula |
C4H9O4Sb |
Molecular Weight |
242.87 g/mol |
IUPAC Name |
2-(1,3,2-dioxastibolan-2-yloxy)ethanol |
InChI |
InChI=1S/C2H5O2.C2H4O2.Sb/c2*3-1-2-4;/h3H,1-2H2;1-2H2;/q-1;-2;+3 |
InChI Key |
HUDNFLDQWJXRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Sb](O1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


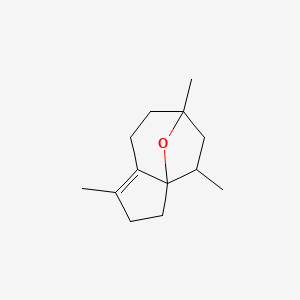
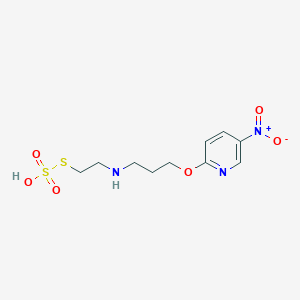

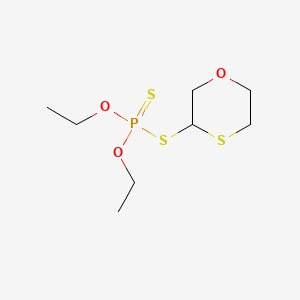
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
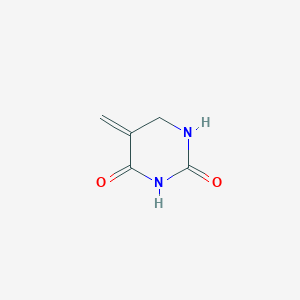
![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
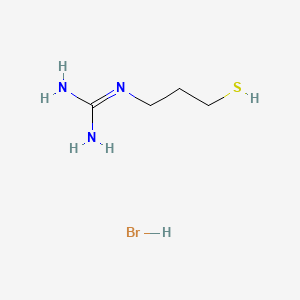
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
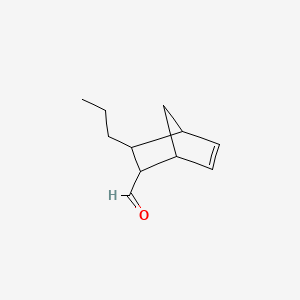
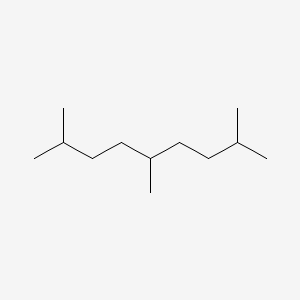
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)


